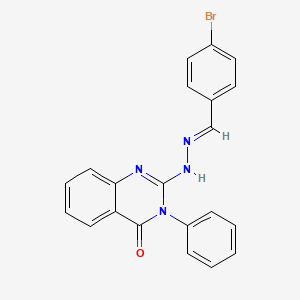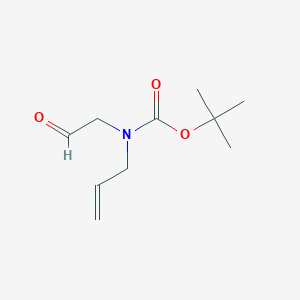
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, also known as BBPQ, is a chemical compound that has attracted significant scientific interest due to its potential applications in various fields.
Scientific Research Applications
Hypotensive Agents
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one and its derivatives have been investigated for their potential as hypotensive agents. For instance, Kumar et al. (2003) synthesized a series of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones, which exhibited hypotensive activity ranging from 10-90 mmHg. The most active compound in this series demonstrated a significant blood pressure-lowering activity (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial and Anticancer Potential
The compound has also been a part of studies exploring its antimicrobial and anticancer potential. Deep et al. (2013) synthesized derivatives involving thiazolidin-4-ones clubbed with quinazolinone, which showed promising antimicrobial and anticancer activities. Notably, one of the derivatives was more potent than the standard drug 5-fluorouracil in inhibiting human colon cancer cells (Deep et al., 2013).
Antihistaminic Agents
Alagarsamy et al. (2005) investigated novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, synthesized from a derivative of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one, as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being equipotent to chlorpheniramine maleate, a reference standard (Alagarsamy, Giridhar, & Yadav, 2005).
Protein Interaction Studies
The interaction between a related compound, (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylthiazole, and Albumin Human was studied by Fen (2014). This research provides insights into the binding mechanisms and conformational changes of human serum albumin, which is crucial for understanding drug-protein interactions (Fen, 2014).
properties
IUPAC Name |
2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCASZXCBUAILD-OEAKJJBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)
![1-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2401946.png)

![(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B2401949.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2401951.png)
![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)
![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)
![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2401960.png)
![Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B2401961.png)
![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

